molecular formula C12H16O4 B030251 4-(Tert-butoxycarbonyloxy)benzylalcohol CAS No. 156281-11-7

4-(Tert-butoxycarbonyloxy)benzylalcohol

Cat. No.: B030251
CAS No.: 156281-11-7
M. Wt: 224.25 g/mol
InChI Key: BFOWSYHQIDOYPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxycarbonyloxy)benzylalcohol typically involves the protection of benzyl alcohol with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of benzyl alcohol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional purification steps such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxycarbonyloxy)benzylalcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Tert-butoxycarbonyloxy)benzylalcohol is widely used in scientific research, particularly in:

    Chemistry: As a protecting group for alcohols in multi-step organic synthesis.

    Biology: In the synthesis of bioconjugates and as a linker in the preparation of peptide-based drugs.

    Medicine: As an intermediate in the synthesis of pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Tert-butoxycarbonyloxy)benzylalcohol primarily involves its role as a protecting group. The Boc group protects the hydroxyl functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free hydroxyl group for further functionalization .

Comparison with Similar Compounds

Similar Compounds

    4-(Tert-butoxycarbonyloxy)phenylboronic acid pinacol ester: Similar in structure but contains a boronic acid ester group.

    4-(Tert-butoxycarbonyloxy)benzylamine: Contains an amine group instead of an alcohol group.

    4-(Tert-butoxycarbonyloxy)benzoic acid: Contains a carboxylic acid group instead of an alcohol group.

Uniqueness

4-(Tert-butoxycarbonyloxy)benzylalcohol is unique due to its specific combination of a benzyl alcohol moiety and a Boc protecting group. This combination allows for selective protection and deprotection of the hydroxyl group, making it highly valuable in complex organic synthesis .

Properties

IUPAC Name

tert-butyl [4-(hydroxymethyl)phenyl] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-12(2,3)16-11(14)15-10-6-4-9(8-13)5-7-10/h4-7,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOWSYHQIDOYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50633483
Record name tert-Butyl 4-(hydroxymethyl)phenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156281-11-7
Record name tert-Butyl 4-(hydroxymethyl)phenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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